2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide is a compound that belongs to the class of benzoxazoles, which are bicyclic heteroarenes. Benzoxazoles are known for their extensive use in medicinal, pharmaceutical, and industrial applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide typically involves the reaction of 2-aminophenol with various reagents. One common method is the FeCl3-catalyzed aerobic oxidation reaction, where 2-aminophenol reacts with 1-formyl-o-carborane in toluene at 110°C for 24 hours . This method yields a high percentage of the desired product.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Catalyzed by FeCl3, leading to the formation of benzoxazolyl derivatives.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly occurs with halogenated reagents under basic conditions.
Common Reagents and Conditions
Oxidation: FeCl3 in toluene at elevated temperatures.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like NaOH.
Major Products
The major products formed from these reactions include various benzoxazolyl derivatives, which are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)ethane-1-sulfonamide involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit DNA topoisomerases, which are crucial enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,2-Benzoxazol-3-yl)ethane-1-sulfonamide stands out due to its broad substrate scope and functionalization potential. Its unique structure allows for diverse biological activities, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-15(12,13)6-5-8-7-3-1-2-4-9(7)14-11-8/h1-4H,5-6H2,(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMREXBCUDNXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.